Penthienate Bromide: An In-Depth Technical Guide to its Mechanism of Action
Penthienate Bromide: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penthienate bromide is a synthetic quaternary ammonium anticholinergic agent, historically utilized for its antispasmodic properties in conditions such as peptic ulcer and gastrointestinal spasms. As a competitive antagonist of muscarinic acetylcholine receptors, its mechanism of action is centered on the inhibition of the parasympathetic nervous system. This guide provides a comprehensive technical overview of the core mechanistic principles of penthienate bromide, including its interaction with muscarinic receptors, the downstream signaling pathways it modulates, and the experimental methodologies employed to characterize its pharmacological profile. While specific quantitative binding and kinetic data for penthienate bromide are not extensively available in the public domain, this guide offers a framework for its characterization based on established principles of antimuscarinic pharmacology, drawing comparisons with well-documented agents like atropine and propantheline.
Introduction: The Chemical and Pharmacological Profile of Penthienate Bromide
Penthienate bromide, chemically known as 2-{[2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetyl]oxy}-N,N-diethyl-N-methylethanaminium bromide, is a quaternary ammonium compound.[1] This structural feature, specifically the permanently charged nitrogen atom, renders the molecule highly polar and limits its ability to cross lipid membranes, most notably the blood-brain barrier.[2][3][4] Consequently, penthienate bromide's effects are predominantly confined to the peripheral nervous system, minimizing central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics.[3]
Pharmacologically, penthienate bromide is classified as an antimuscarinic agent, a subclass of anticholinergic drugs.[5] It exerts its effects by competitively blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[5] These receptors are integral to the function of the parasympathetic nervous system, which governs "rest and digest" functions throughout the body.[5] By antagonizing these receptors, penthienate bromide effectively inhibits parasympathetic tone, leading to effects such as reduced gastrointestinal motility and secretion.[5]
Core Mechanism of Action: Competitive Antagonism at Muscarinic Acetylcholine Receptors
The primary mechanism of action of penthienate bromide is competitive antagonism at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses to acetylcholine.
Penthienate bromide binds reversibly to these receptors at the same site as acetylcholine. However, unlike acetylcholine, the binding of penthienate bromide does not induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response. The antagonism is competitive, meaning that an increase in the concentration of acetylcholine can overcome the blockade by penthienate bromide.
Muscarinic Receptor Subtypes and Downstream Signaling
The physiological effects of penthienate bromide are a direct consequence of its blockade of the various muscarinic receptor subtypes, which are differentially distributed throughout the body and coupled to distinct signaling pathways:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction, glandular secretion, and neurotransmission. The antispasmodic effects of penthienate bromide in the gastrointestinal tract are largely attributed to the blockade of M3 receptors on smooth muscle cells.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of M2 receptors in the heart is responsible for the vagal-induced decrease in heart rate. Blockade of these receptors can lead to tachycardia.
The following diagram illustrates the general signaling pathways of muscarinic receptors that are inhibited by penthienate bromide.
Muscarinic Receptor Signaling Pathways Antagonized by Penthienate Bromide.
Experimental Characterization of Penthienate Bromide
The pharmacological profile of an antimuscarinic agent like penthienate bromide is typically characterized through a series of in vitro and in vivo experiments designed to determine its binding affinity, functional potency, and selectivity.
Receptor Binding Affinity (Ki)
A critical parameter for any receptor antagonist is its binding affinity, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd). These values quantify the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki or Kd value indicates a higher binding affinity.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) recombinantly expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Assay Components:
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration close to its Kd.
-
Test Compound: Penthienate bromide is prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The cell membranes, radioligand, and varying concentrations of penthienate bromide (or buffer for total binding and non-labeled antagonist for non-specific binding) are incubated together to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of penthienate bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Illustration of Non-Selective versus Selective Receptor Antagonism.
Functional Potency (pA2)
While binding affinity measures how well a drug binds to a receptor, functional potency measures the concentration of a drug required to produce a specific functional response. For a competitive antagonist, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Schild analysis is a pharmacological method used to determine the pA2 value of a competitive antagonist. It involves constructing agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response. The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration. For a simple competitive antagonist, the slope of this plot should be 1, and the x-intercept is equal to the pA2 value. [6][7][8] A theoretical Schild plot is illustrated below.
Theoretical Schild Plot for a Competitive Antagonist.
The isolated guinea pig ileum is a classical pharmacological preparation rich in M3 muscarinic receptors, making it suitable for studying the functional effects of antimuscarinic drugs.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as acetylcholine or carbachol, by adding increasing concentrations of the agonist to the organ bath and measuring the resulting smooth muscle contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of penthienate bromide for a sufficient time to allow for equilibrium.
-
Second Agonist Concentration-Response Curve: A second cumulative concentration-response curve for the same agonist is generated in the presence of penthienate bromide.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of penthienate bromide.
-
Data Analysis: The EC50 values for the agonist in the absence and presence of each concentration of penthienate bromide are determined. The dose ratios are calculated, and a Schild plot is constructed to determine the pA2 value.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). As a quaternary ammonium compound, penthienate bromide is expected to have certain pharmacokinetic characteristics. [2] A detailed pharmacokinetic profile for penthienate bromide is not extensively documented in publicly available literature. However, the general properties of quaternary ammonium anticholinergics can be inferred.
-
Absorption: Due to their high polarity, quaternary ammonium compounds are poorly absorbed from the gastrointestinal tract. [2]Oral bioavailability is generally low.
-
Distribution: Their inability to readily cross lipid membranes limits their distribution into the CNS. [3]They primarily act on peripheral tissues.
-
Metabolism and Excretion: The metabolism and excretion pathways for penthienate bromide are not well-defined in the available literature.
For illustrative purposes, the pharmacokinetic parameters of a related quaternary ammonium anticholinergic, propantheline bromide, are presented below.
| Parameter | Value |
| Tmax (oral) | ~1-2 hours |
| Half-life (intravenous) | ~1.6 hours |
| Oral Bioavailability | Low |
Data for propantheline bromide.[9]
The following diagram illustrates a typical plasma concentration-time profile following oral administration.
Typical Plasma Concentration vs. Time Profile for an Orally Administered Drug.
Clinical and Comparative Insights
Penthienate bromide was historically used in the treatment of peptic ulcers and gastrointestinal spasms. [10]Its mechanism of action, by reducing gastric acid secretion and motility through muscarinic blockade, provided a rationale for this application.
More recently, a clinical trial compared the efficacy of penthienate bromide with imipramine/propantheline and oxybutynin for the treatment of an unstable bladder. The study found that penthienate was more effective than the imipramine/propantheline combination and had an equivalent effect to oxybutynin, though side effects were common with all treatments. [7]This suggests that penthienate bromide is a potent antimuscarinic agent in a clinical setting.
Conclusion and Future Directions
Penthienate bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its primary mechanism of action involves the blockade of parasympathetic nervous system activity, leading to reduced smooth muscle contractility and glandular secretions. Its chemical structure limits its entry into the central nervous system, thereby reducing the likelihood of CNS-related side effects.
While the fundamental mechanism of action is well-understood within the context of antimuscarinic pharmacology, a significant gap exists in the publicly available literature regarding specific quantitative data for penthienate bromide. Future research should focus on:
-
Comprehensive Receptor Binding Studies: Determining the Ki values of penthienate bromide for all five human muscarinic receptor subtypes to establish its selectivity profile.
-
In-depth Functional Assays: Performing Schild analysis in various isolated tissue preparations to determine its pA2 values and confirm the competitive nature of its antagonism at different receptor subtypes.
-
Detailed Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of penthienate bromide in preclinical models and humans to provide a complete pharmacokinetic profile.
A thorough characterization of penthienate bromide's pharmacological properties would provide valuable insights for researchers in the field of cholinergic pharmacology and could potentially inform the development of new, more selective antimuscarinic agents.
References
- Kubo, T., Fukuda, K., Mikami, A., Maeda, A., Takahashi, H., Mishina, M., ... & Numa, S. (1986). Cloning, sequencing and expression of complementary DNA encoding the muscarinic acetylcholine receptor.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6066, Penthienate Bromide. Retrieved from [Link]
- Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology, 30(1), 633-673.
-
Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England journal of medicine, 321(15), 1022–1029. [Link]
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]
- Holmes, D. M., Montz, F. J., & Stanton, S. L. (1989).
- Kenakin, T. P. (2004). A pharmacology primer: theory, applications, and methods. Elsevier Academic Press.
-
Herxheimer, A. (1958). A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity. British Journal of Pharmacology and Chemotherapy, 13(2), 184–192. [Link]
-
Duggan, J. M. (1965). A controlled trial of an anticholinergic drug, pipenzolate methylbromide ("piptal"), in the management of peptic ulcer. The Medical journal of Australia, 2(20), 826–827. [Link]
-
Bonnevie, O., Svendsen, L. B., Holst-Christensen, J., Johansen, T. S., Søltoft, J., & Christiansen, P. M. (1979). Double-blind randomised clinical trial of a pepsin-inhibitory pentapeptide (pepstatin) in the treatment of duodenal ulcer. Gut, 20(7), 624–628. [Link]
-
American Society for Microbiology. (2011). Motility Test Medium Protocol. Retrieved from [Link]
-
Marona, H. R. N., & Lucchesi, M. B. B. (2004). Protocol to refine intestinal motility test in mice. Lab animal, 38(3), 257–260. [Link]
- Kim, D. H., Hyun, S. H., Kim, J. S., Lee, G., & Lee, S. (2015). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of the Korean Society of Radiology, 73(2), 113-118.
-
Bonnevie, O. (1987). Developments in the treatment of peptic ulcer. Scandinavian journal of gastroenterology. Supplement, 127, 51–54. [Link]
-
Collins, F. S., & Varmus, H. (2015). A new initiative on precision medicine. The New England journal of medicine, 372(9), 793–795. [Link]
-
Hersey, S. J., & Sachs, G. (1995). Gastric acid secretion. Physiological reviews, 75(1), 155–189. [Link]
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s): Aclidinium Bromide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Clinical Pharmacology Review: Rocuronium Bromide Injection. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s): Sildenafil. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 125388Orig1s000 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Retrieved from [Link]
-
Speight, T. M., & Avery, G. S. (1972). Pancuronium bromide: a review of its pharmacological properties and clinical application. Drugs, 4(3-4), 163–226. [Link]
-
Rauws, A. G. (1983). Pharmacokinetics of bromide ion--an overview. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 21(3), 379–382. [Link]
-
Vaiseman, N., Koren, G., & Pencharz, P. (1986). Pharmacokinetics of oral and intravenous bromide in normal volunteers. Journal of toxicology. Clinical toxicology, 24(5), 403–413. [Link]
-
Hall, R. C., & Horowitz, M. (1980). Pharmacokinetics of intravenously administered bumetanide in man. Journal of pharmacokinetics and biopharmaceutics, 8(3), 219–228. [Link]
- Noguchi, H., Tokuma, Y., & Tamura, Y. (1983). Pharmacokinetics of prifinium bromide in healthy volunteers. International journal of clinical pharmacology, therapy, and toxicology, 21(5), 213–217.
-
Cederberg, C., Gyllen-Haal, H., & Ryrfeldt, A. (1983). Pharmacokinetics of propantheline bromide in normal man. British journal of clinical pharmacology, 15(3), 377–378. [Link]
-
Walker, J. S., & Shanks, R. G. (1982). Propantheline bromide plasma level, urinary excretion and pharmacological data in a comparison of the bioavailability of three oral formulations of Pro-Banthine. British journal of clinical pharmacology, 14(4), 541–545. [Link]
-
Boehringer Ingelheim. (n.d.). PROPANTHELINE BROMIDE Tablets USP. Retrieved from [Link]
Sources
- 1. Penthienate Bromide | C18H30BrNO3S | CID 6066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 5. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developments in the treatment of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind randomised clinical trial of a pepsin-inhibitory pentapeptide (pepstatin) in the treatment of duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
